2-chloro-N-(4-chlorophenyl)prop-2-enamide
Overview
Description
2-chloro-N-(4-chlorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7Cl2NO It is characterized by the presence of a chloro group attached to the prop-2-enamide structure, along with another chloro group attached to the phenyl ring
Mechanism of Action
Target of Action
It is suggested that it may interact with proteins such asCaspase , Bcl-2 , and TNF-alpha , which play crucial roles in apoptosis and cell signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CCPP . Factors such as pH, temperature, and the presence of other molecules could affect how CCPP interacts with its targets and its overall stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chloroaniline+2-chloropropionyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, the reaction can be optimized by controlling the temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylphenyl)prop-2-enamide
- 2-chloro-N-(4-fluorophenyl)prop-2-enamide
- 2-chloro-N-(4-bromophenyl)prop-2-enamide
Uniqueness
2-chloro-N-(4-chlorophenyl)prop-2-enamide is unique due to the presence of two chloro groups, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in medicinal chemistry and materials science, distinguishing it from other similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVKSZVKKTYDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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